molecular formula C15H10O5 B192603 7,8,4'-Trihydroxyflavone CAS No. 147711-26-0

7,8,4'-Trihydroxyflavone

Cat. No. B192603
M. Wt: 270.24 g/mol
InChI Key: HJCIUNMVLYBADX-UHFFFAOYSA-N
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Description

7,8,4’-Trihydroxyflavone is a flavonoid found in Oroxylum indicum . It has been shown to have anti-diabetic activity and inhibit the mitochondrial membrane potential of HL-60 cells .


Molecular Structure Analysis

The molecular structure of 7,8,4’-Trihydroxyflavone is based on the flavone backbone . Further analysis of its structure can be done using spectroscopic methods .


Chemical Reactions Analysis

7,8,4’-Trihydroxyflavone has been found to strongly inhibit the oxidation of l-DOPA by tyrosinase . It also has an effect on the apoptosis pathway by inhibiting the matrix effect and hydrogen bond .

Scientific Research Applications

Antioxidant and Anticancer Activity

Trihydroxyflavone derivatives, including 7,8,4'-Trihydroxyflavone, demonstrate notable antioxidant and anticancer activities. A study found that these compounds show significant anticancer activity against various cancer cell lines, including lung, breast, and brain cancer cells. The anti-proliferative and antioxidant activities are moderately correlated, suggesting a complex mechanism of action (Grigalius & Petrikaitė, 2017).

Biotransformation in Pharmaceutical Development

The biotransformation of 7,8,4'-Trihydroxyflavone for pharmaceutical production is an important area of research. Enzymes that specifically hydroxylate this compound to enhance its biological activity have been studied, contributing to the development of active antioxidants for human health (Roh, 2013).

Therapeutic Potential in Neuropsychiatric Disorders

7,8-Dihydroxyflavone shows promise as a potential treatment for various brain and body pathologies, including neuropsychiatric disorders. It effectively mimics brain-derived neurotrophic factor (BDNF) effects, activating key pathways for neuroprotection and demonstrating neurogenesis and antidepressant effects in preclinical studies (Emili et al., 2020).

Inhibition of Tyrosinase Activity

The inhibitory effect of 7,8,4'-Trihydroxyflavone on tyrosinase, an enzyme crucial in melanin production, has been explored. This compound acts as a strong inhibitor, offering potential applications in medical, cosmetic, and food industries (Shang et al., 2018).

Anti-Angiogenic Properties

Studies have shown that 7,8,4'-Trihydroxyflavone and related isoflavones possess anti-angiogenic properties, which could be significant for cancer treatment and other inflammatory diseases. These compounds have been observed to inhibit angiogenesis and endothelial cell proliferation, indicating their therapeutic potential (Kiriakidis et al., 2005).

Osteoclast Formation Inhibition

Research has indicated that 7,8,4'-Trihydroxyflavone inhibits osteoclast formation, which is essential for bone health. It acts by attenuating the expression of nuclear factor of activated T cells c1 (NFATc1), a key transcription factor in osteoclast differentiation (Kang et al., 2015).

Molecular Interactions and Dual Biochemical Action

7,8-Dihydroxyflavone's interactions with various receptors, like TrkB and VEGFR2, have been studied. It acts as a TrkB receptor agonist while downregulating VEGFR2 phosphorylation, suggesting its diverse biochemical actions and therapeutic potential (Chitranshi et al., 2015).

Neuroprotective Role in Neuropsychiatric Disorders

7,8-Dihydroxyflavone has been extensively studied for its neuroprotective role in neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases. It functions by mimicking BDNF, combating oxidative stress, and regulating intestinal flora, highlighting its potential in clinical drug development for neuropsychiatric conditions (Yang & Zhu, 2021).

Safety And Hazards

While specific safety data for 7,8,4’-Trihydroxyflavone is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for the study of 7,8,4’-Trihydroxyflavone could include further understanding of the inhibitory mechanisms of 7,8,4’-Trihydroxyflavone against tyrosinase and facilitating future screening for tyrosinase inhibitors . Additionally, its antioxidant and anti-inflammatory activities could be studied in more reliable three-dimensional (3D) cell models .

properties

IUPAC Name

7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIUNMVLYBADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350983
Record name 7,8,4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,4'-Trihydroxyflavone

CAS RN

147711-26-0
Record name 7,8,4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
C Shang, Y Zhang, X You, N Guo, Y Wang… - …, 2018 - Wiley Online Library
Tyrosinase is a ubiquitous enzyme that plays an essential role in the production of melanin. Effective inhibitors of tyrosinase have extensive applications in the medical, cosmetic and …
RE March, DC Burns, DA Ellis - Magnetic Resonance in …, 2008 - Wiley Online Library
8‐Hydroxyflavone is not found in nature. While the 13 C chemical shifts of 8‐hydroxyflavone have been reported previously, the observed 13 C chemical shifts were not assigned. A …
X Liu, CB Chan, SW Jang, S Pradoldej… - Journal of medicinal …, 2010 - ACS Publications
7,8-Dihydroxyflavone is a recently identified small molecular tropomyosin-receptor-kinase B (TrkB) agonist. Our preliminary structural−activity relationship (SAR) study showed that the 7,…
Number of citations: 219 pubs.acs.org
E Malan - Phytochemistry, 1993 - Elsevier
Two partially methylated flavonols 7,8,3′,4′-tetrahydroxy-3-methoxyflavone, and 7,8,4′-trihydroxy-3,3′-dimethoxyflavone were isolated together with 7,8,4′-trihydroxyflavone from …
Number of citations: 20 www.sciencedirect.com
J Hyun, Y Woo, DS Hwang, G Jo, S Eom, Y Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Even hydroxyflavones show diverse biological functions, they have two common features such as showing antioxidative effects and containing hydroxyl groups. The authors tested the …
Number of citations: 56 www.sciencedirect.com
MK Hossain, HY Choi, JS Hwang, AA Dayem… - Journal of …, 2014 - Springer
Influenza virus infection causes thousands of deaths and millions of hospitalizations worldwide every year and the emergence of resistance to anti-influenza drugs has prompted …
Number of citations: 26 link.springer.com
IC Badhwar, KS Kang, K Venkataraman - Journal of the Chemical …, 1932 - pubs.rsc.org
… on mordanted wool were similar to, but darker than, those produced by 7 : 8 : 3' : 4'-tetrahydroxyflavone, which in turn were darker than those produced by 7 : 8 : 4'-trihydroxyflavone. The …
Number of citations: 3 pubs.rsc.org
YH Park, SH Lee, YK Woo, YH Lim - Bulletin of the Korean …, 2009 - koreascience.kr
Primuletin, chrysin, and luteolin show vasorelaxing, anti oxidative, and chemopreventive effects, respectively. 1-3 All of these molecules are flavones, which are subclasses offlavonoids …
Number of citations: 14 koreascience.kr
YA Yoon, H Kim, Y Lim, YH Shim - Archives of pharmacal research, 2006 - Springer
Due to consumer reluctance to take synthetic drugs for nematode infections and the appearance of resistance to anthelminthic drugs, new drugs from natural products must be …
Number of citations: 25 link.springer.com
TH Layne, WF Reynolds, S McLean… - Natural Product …, 2008 - journals.sagepub.com
Chemical studies carried out on Clerodendrum chinense yielded three new compounds including the steroid (22E, 24S)-stigmasta-4, 22, 25-trien-3-one (1), the flavone glycoside 7, 8, 4…
Number of citations: 7 journals.sagepub.com

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